4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

Description

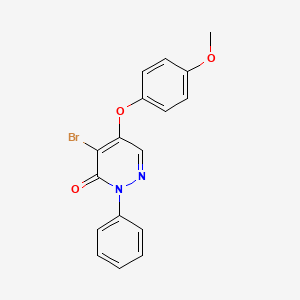

4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bromine atom at position 4, a 4-methoxyphenoxy group at position 5, and a phenyl group at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical applications .

Properties

IUPAC Name |

4-bromo-5-(4-methoxyphenoxy)-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-22-13-7-9-14(10-8-13)23-15-11-19-20(17(21)16(15)18)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWURXOMVQVPBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, including the formation of the pyridazinone core and the introduction of the bromine, methoxyphenoxy, and phenyl groups. One common synthetic route involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate compound with 4-methoxyphenol in the presence of a suitable base.

Introduction of the Phenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Analogues :

San 9785 (4-Chloro-5-(Dimethylamino)-2-Phenyl-3(2H)-Pyridazinone): Structure: Chloro (position 4), dimethylamino (position 5), phenyl (position 2). Activity: Inhibits chloroplast thylakoid membrane development in plants by altering lipid composition, though without gross morphological abnormalities .

Emorfazone (4-Ethoxy-2-Methyl-5-Morpholino-3(2H)-Pyridazinone): Structure: Ethoxy (position 4), morpholino (position 5), methyl (position 2). Activity: Clinically used for analgesic and anti-inflammatory effects .

6-Phenyl-3(2H)-Pyridazinone Derivatives: Structure: Phenyl (position 6), variable substituents at positions 4 and 4. Activity: Antiplatelet aggregation and vasorelaxant effects, influenced by substituents at position 5 (e.g., arylpiperazinyl groups) . Comparison: The bromine and 4-methoxyphenoxy groups in the target compound could alter electron distribution, affecting binding to cyclooxygenase (COX) or platelet receptors.

Pharmacological and Agrochemical Potential

- Anti-Inflammatory/Analgesic Activity: Pyridazinones with electron-withdrawing groups (e.g., bromine) at position 4 and aryloxy groups at position 5 exhibit enhanced COX-2 selectivity .

- Antiplatelet Activity: Substitutions at position 5 (e.g., chlorophenyl or methoxyphenoxy) correlate with improved inhibitory effects on platelet aggregation .

- Herbicidal/Fungicidal Effects: Brominated pyridazinones, such as declomezine, show fungicidal activity, suggesting the target compound could have agrochemical applications .

Data Tables

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Table 2: Melting Points and Spectral Data

| Compound Name | m.p. (°C) | IR (C=O, cm⁻¹) | ¹H-NMR Key Signals | Reference ID |

|---|---|---|---|---|

| San 9785 | — | 1670 | δ 3.13–3.73 (m, H4-pyrazoline) | |

| 4-Bromo-3-(4-chlorophenyl)pyrazol-1-yl | 129–130 | 1670 | δ 7.56 (s, H-pyrrole) |

Research Findings and Gaps

- Biological Activity: The target compound’s bromine and 4-methoxyphenoxy groups may enhance metabolic stability and target affinity compared to chloro or amino derivatives .

- Synthetic Challenges: Introducing bulky substituents (e.g., 4-methoxyphenoxy) at position 5 requires optimized reaction conditions to avoid steric hindrance .

- Unanswered Questions : Direct studies on the target compound’s toxicity, bioavailability, and specific molecular targets (e.g., COX isoforms) are needed.

Biological Activity

4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This compound features a bromine atom, a methoxyphenoxy group, and a phenyl group, which contribute to its diverse pharmacological properties. Research has indicated that pyridazinones can exhibit various biological activities, including antimicrobial and anticancer effects.

- Molecular Formula: C17H13BrN2O3

- CAS Number: 866039-35-2

- Molecular Weight: 387.2 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various cellular pathways. Research into its mechanism of action is ongoing, focusing on identifying these molecular interactions.

Antimicrobial Activity

Studies have shown that derivatives of pyridazinones can exhibit significant antimicrobial properties. For instance, certain pyridazinone compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The exact mechanisms by which these compounds exert their antimicrobial effects are still under investigation.

Anticancer Properties

Research indicates that pyridazinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with cancer-related pathways, potentially leading to reduced tumor growth. For example, the anticancer efficacy of related pyridazinones has been evaluated in vitro and in vivo, showing promising results in inhibiting tumor growth and enhancing apoptosis in cancer cells.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study investigated the effects of pyridazinone derivatives on breast cancer cell lines, revealing that certain compounds significantly inhibited cell viability and induced apoptosis.

- The IC50 values for these derivatives ranged from 10 to 30 µM, indicating potent activity against cancer cells.

-

Antimicrobial Activity Assessment

- In a separate study, the antimicrobial efficacy of various pyridazinones was tested against Gram-positive and Gram-negative bacteria.

- Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant bacterial strains.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Synthetic Intermediates for Pyridazinone Derivatives

| Intermediate | Synthetic Route | Yield (%) | Reference |

|---|---|---|---|

| 6-Phenyl-3(2H)-pyridazinone | Glyoxalic acid + acetophenone + hydrazine | 72–85 | |

| 4-Bromo-5-hydroxy derivative | Bromination (NBS, CCl₄) | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.